tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound featuring a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves multi-step reactions starting from various piperazine precursors. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free N-Boc protection catalyzed by iodine, yielding high purity products . The process is optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is used as a building block for the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its conformational flexibility and polar nitrogen atoms enhance favorable interactions with proteins and enzymes .
Medicine
In medicine, derivatives of this compound have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Industry
In the industrial sector, this compound is used in the synthesis of various intermediates for pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug development .
Mechanism of Action
The mechanism of action of tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s polar nitrogen atoms and conformational flexibility allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (7S,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
SZLUJRHLIZAWGS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.